

Application Notes and Protocols for GSK621 Formulation for Intraperitoneal Injection

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK621 is a potent and specific activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK can influence a variety of downstream pathways, impacting cellular metabolism, proliferation, and survival.[1][2] Consequently, **GSK621** is a valuable tool for investigating the therapeutic potential of AMPK activation in various disease models, including cancer and metabolic disorders.[3] These application notes provide detailed protocols for the formulation and intraperitoneal (IP) injection of **GSK621** for in vivo studies.

Mechanism of Action

GSK621 directly activates AMPK, leading to the phosphorylation of AMPKα at threonine 172. This activation triggers a cascade of downstream signaling events. Activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Additionally, AMPK activation can inhibit the mammalian target of rapamycin complex 1 (mTORC1) pathway, a critical regulator of protein synthesis and cell growth. **GSK621** has also been shown to induce autophagy and apoptosis in various cancer cell lines.

Data Presentation Physicochemical Properties of GSK621



Property	Value	Reference
Molecular Weight	489.91 g/mol	
Molecular Formula	C26H20CIN3O5	_
CAS Number	1346607-05-3	-

In Vitro Efficacy of GSK621

Cell Lines	IC ₅₀ Values	Effect	Reference
Acute Myeloid Leukemia (AML) cell lines	13-30 μΜ	Reduced proliferation and increased apoptosis	
Human melanoma cells (A375, WM-115, SK-Mel-2)	Not specified	Decreased survival and proliferation, induced apoptosis	
Human glioma cells (U87MG, U251MG)	Not specified	Cytotoxic, induced apoptosis	-

In Vivo Efficacy of GSK621

Animal Model	Dosage and Administration	Effect	Reference
Nude mice with MOLM-14 xenografts	30 mg/kg, IP, twice daily	Reduced leukemia growth and extended survival	
SCID mice with A375 tumor xenografts	Not specified	Inhibited tumor growth	

Solubility of GSK621



Solvent	Solubility	Reference
DMSO	≥28.5 mg/mL	
DMSO	84 mg/mL (171.46 mM)	
Water	Insoluble	_
Ethanol	Insoluble	_

Experimental Protocols Formulation of GSK621 for Intraperitoneal Injection

This protocol provides a method for preparing a **GSK621** formulation suitable for intraperitoneal injection in mice, based on commonly used vehicle compositions for poorly soluble compounds. It is crucial to prepare the solution fresh on the day of use.

Materials:

- GSK621 powder
- Dimethyl sulfoxide (DMSO), sterile
- PEG300 (Polyethylene glycol 300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile

Protocol 1: Suspended Solution

This protocol yields a suspended solution with a **GSK621** concentration of 1.25 mg/mL.

- Prepare a stock solution of GSK621 in DMSO: Dissolve GSK621 powder in DMSO to a
 concentration of 12.5 mg/mL. Gentle warming and/or sonication can be used to aid
 dissolution.
- Prepare the vehicle solution: In a sterile tube, mix the following components in the specified order:



- 400 μL PEG300
- 50 μL Tween-80
- Combine the stock solution and vehicle: Add 100 μ L of the 12.5 mg/mL **GSK621** stock solution to the vehicle mixture.
- Add saline: Add 450 μL of sterile saline to the mixture.
- Mix thoroughly: Vortex the final solution to ensure a uniform suspension. If precipitation occurs, gentle heating and/or sonication may be required.

Protocol 2: Alternative Formulation

This protocol provides an alternative formulation for in vivo use.

- Prepare a stock solution of GSK621 in DMSO.
- Prepare the final formulation: Combine the following in the specified volumetric ratios:
 - 2% DMSO (containing GSK621)
 - o 30% PEG300
 - 5% Tween-80
 - o 63% ddH2O

Intraperitoneal Injection Protocol

This protocol outlines the procedure for administering the prepared **GSK621** formulation to mice.

Materials:

- Prepared GSK621 formulation
- Sterile syringes (e.g., 1 mL)



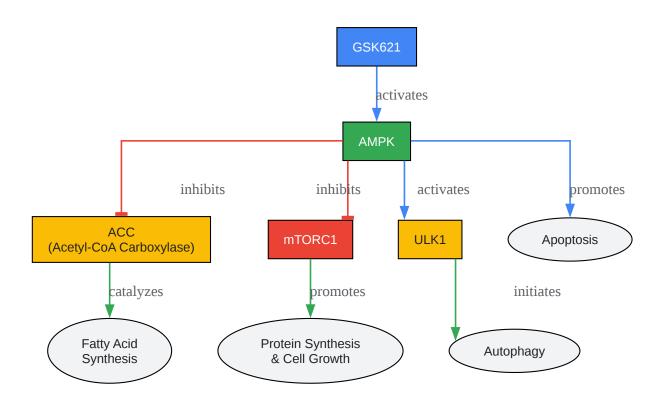
- Sterile needles (e.g., 27-gauge)
- Appropriate animal restraint device

Procedure:

- Calculate the required volume: Based on the animal's body weight and the target dose (e.g., 30 mg/kg), calculate the volume of the GSK621 formulation to be injected. For a 30 mg/kg dose and a 1.25 mg/mL formulation, the injection volume would be 24 μL per gram of body weight.
- Animal restraint: Properly restrain the mouse to expose the abdominal area.
- Injection site: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
- Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Slowly inject the calculated volume of the **GSK621** formulation.
- Post-injection monitoring: Monitor the animal for any adverse reactions following the injection.

Mandatory Visualizations

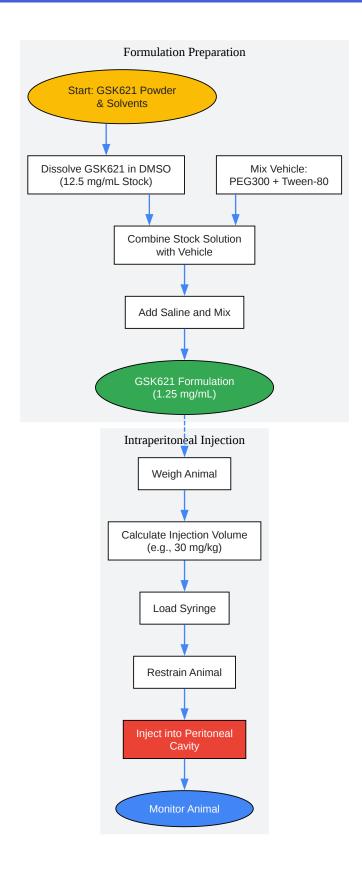




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Caption: GSK621 signaling pathway.





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Caption: Experimental workflow for **GSK621** IP injection.



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